molecular formula C23H24N2O5 B13452869 Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate

Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate

Cat. No.: B13452869
M. Wt: 408.4 g/mol
InChI Key: GEMLWNDJKFMFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate is a complex organic compound that features a piperidine ring, an indoline moiety, and a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate typically involves multiple steps. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzyloxycarbonyl group. The indoline moiety is then incorporated through a series of reactions that may involve cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for structural modifications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a tool for studying biological processes, particularly those involving piperidine and indoline derivatives.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and indoline derivatives, such as:

  • Piperidine-4-carboxylate derivatives
  • Indoline-2,3-dione derivatives
  • Benzyloxycarbonyl-protected amines

Uniqueness

Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it valuable for research and development in various fields.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 2-oxo-1-(1-phenylmethoxycarbonylpiperidin-4-yl)-3H-indole-5-carboxylate

InChI

InChI=1S/C23H24N2O5/c1-29-22(27)17-7-8-20-18(13-17)14-21(26)25(20)19-9-11-24(12-10-19)23(28)30-15-16-5-3-2-4-6-16/h2-8,13,19H,9-12,14-15H2,1H3

InChI Key

GEMLWNDJKFMFEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.